1-(4-ethylphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
CAS No.: 890639-77-7
Cat. No.: VC4576435
Molecular Formula: C28H29N3O3
Molecular Weight: 455.558
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890639-77-7 |
|---|---|
| Molecular Formula | C28H29N3O3 |
| Molecular Weight | 455.558 |
| IUPAC Name | 1-(4-ethylphenyl)-4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C28H29N3O3/c1-3-20-11-13-22(14-12-20)31-19-21(17-27(31)32)28-29-25-9-4-5-10-26(25)30(28)15-16-34-24-8-6-7-23(18-24)33-2/h4-14,18,21H,3,15-17,19H2,1-2H3 |
| Standard InChI Key | RSALODUKLFOYHD-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC(=C5)OC |
Introduction
Synthesis Approaches
The synthesis of such a compound would typically involve multiple steps, including the formation of the pyrrolidin-2-one ring, the benzimidazole moiety, and the attachment of the side chains. Common methods might include:
-
Condensation reactions to form the benzimidazole ring.
-
Alkylation reactions to attach the side chains.
-
Cyclization reactions to form the pyrrolidin-2-one ring.
Characterization Techniques
Characterization of the compound would involve various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): To determine the structure and confirm the presence of specific functional groups.
-
Infrared Spectroscopy (IR): To identify functional groups based on their vibrational frequencies.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Data Tables
Given the lack of specific data on 1-(4-ethylphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, the following table provides a hypothetical framework for characterizing similar compounds:
| Technique | Expected Findings |
|---|---|
| 1H NMR | Signals for aromatic protons, methoxy group, ethyl group, and pyrrolidin-2-one protons. |
| 13C NMR | Signals for aromatic carbons, methoxy carbon, ethyl carbons, and carbonyl carbon of pyrrolidin-2-one. |
| IR | Absorption bands for C=O, C=N, and C-O bonds. |
| MS | Molecular ion peak corresponding to the molecular weight of the compound. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume